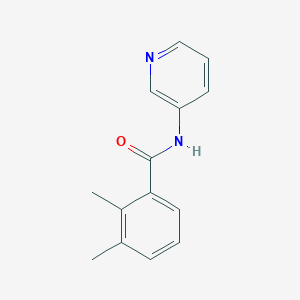
2,3-dimethyl-N-pyridin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-pyridin-3-ylbenzamide is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a pyridine derivative with a benzamide moiety, and its chemical formula is C16H16N2O. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Mecanismo De Acción
The exact mechanism of action of 2,3-dimethyl-N-pyridin-3-ylbenzamide is not fully understood. However, several studies have suggested that it acts through multiple pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Additionally, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the expression of MMPs, which play a key role in tissue remodeling. Moreover, it has been reported to induce apoptosis in cancer cells, thereby inhibiting their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-dimethyl-N-pyridin-3-ylbenzamide in lab experiments is its low toxicity. Several studies have reported that it is well-tolerated by animals and humans, making it a safe candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,3-dimethyl-N-pyridin-3-ylbenzamide. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Moreover, further research is needed to fully understand its mechanism of action and to identify potential side effects.
Conclusion:
This compound is a promising compound that has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anticancer effects, making it a potential candidate for the treatment of several disorders. Its low toxicity and well-tolerated nature make it a safe candidate for further research. However, further research is needed to fully understand its mechanism of action and to identify potential side effects.
Métodos De Síntesis
The synthesis of 2,3-dimethyl-N-pyridin-3-ylbenzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 2,3-dimethylpyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-pyridin-3-ylbenzamide has been extensively studied for its potential as a therapeutic agent. Several studies have reported its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Moreover, it has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2,3-dimethyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-3-7-13(11(10)2)14(17)16-12-6-4-8-15-9-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXTNAWTWESLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

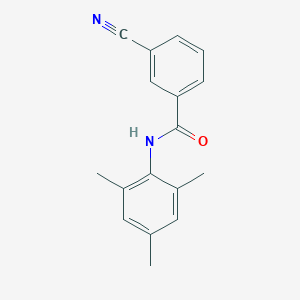
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
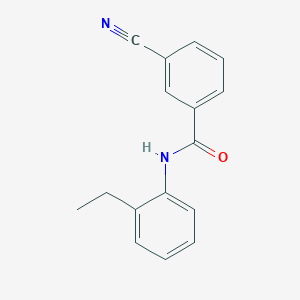
![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
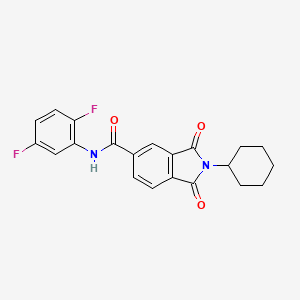

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)
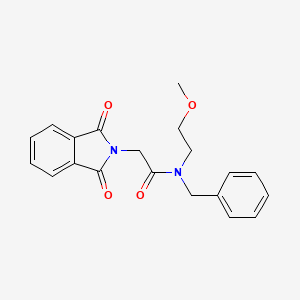

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)
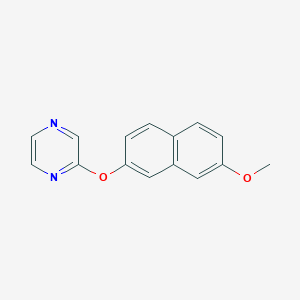
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)